molecular formula C16H26N4O5 B13856941 N-Boc L-Balenine Methyl Ester

N-Boc L-Balenine Methyl Ester

Cat. No.: B13856941
M. Wt: 354.40 g/mol
InChI Key: IRLIKZBOACEVAQ-LBPRGKRZSA-N
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Description

N-Boc L-Balenine Methyl Ester is a compound that belongs to the class of N-Boc protected amino acid methyl esters. The Boc (tert-butyloxycarbonyl) group is commonly used as a protecting group for amines in organic synthesis, particularly in peptide synthesis. This compound is a derivative of L-Balenine, an amino acid, and is used as an intermediate in various chemical reactions and syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc L-Balenine Methyl Ester typically involves the protection of the amino group of L-Balenine with a Boc group, followed by esterification of the carboxyl group. The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) and a base such as triethylamine (TEA) for the Boc protection step. The esterification step can be achieved using methanol and an acid catalyst like hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also becoming more common in industrial settings .

Mechanism of Action

The mechanism of action of N-Boc L-Balenine Methyl Ester primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during synthetic processes. Upon deprotection, the free amino group can participate in various chemical reactions, facilitating the synthesis of peptides and other compounds. The ester group can also be hydrolyzed to yield the corresponding carboxylic acid, which can further react with other reagents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc L-Balenine Methyl Ester is unique due to its specific structure and the presence of the L-Balenine moiety. This compound offers distinct reactivity and properties compared to other N-Boc protected amino acid methyl esters. Its unique structure makes it valuable in specific synthetic applications and research studies .

Properties

Molecular Formula

C16H26N4O5

Molecular Weight

354.40 g/mol

IUPAC Name

[[3-[[(2S)-1-methoxy-3-(1-methylimidazol-4-yl)-1-oxopropan-2-yl]amino]-3-oxopropyl]amino] 2,2-dimethylpropanoate

InChI

InChI=1S/C16H26N4O5/c1-16(2,3)15(23)25-18-7-6-13(21)19-12(14(22)24-5)8-11-9-20(4)10-17-11/h9-10,12,18H,6-8H2,1-5H3,(H,19,21)/t12-/m0/s1

InChI Key

IRLIKZBOACEVAQ-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)C(=O)ONCCC(=O)N[C@@H](CC1=CN(C=N1)C)C(=O)OC

Canonical SMILES

CC(C)(C)C(=O)ONCCC(=O)NC(CC1=CN(C=N1)C)C(=O)OC

Origin of Product

United States

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